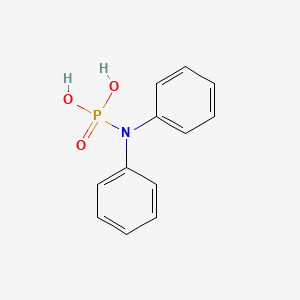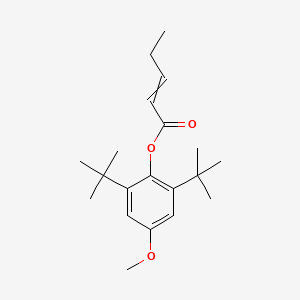
2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate is an organic compound known for its antioxidant properties. It is a derivative of phenol, where the phenolic hydroxyl group is replaced by a methoxy group, and the aromatic ring is substituted with two tert-butyl groups. This compound is widely used in various industries due to its stability and effectiveness in preventing oxidative degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate typically involves the esterification of 2,6-Di-tert-butyl-4-methoxyphenol with pent-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted and purified using automated systems.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in pharmaceuticals.
Industry: Used in the production of stabilizers for plastics, rubber, and other materials.
Mecanismo De Acción
The antioxidant activity of 2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The tert-butyl groups provide steric hindrance, which enhances the stability of the compound and prevents it from undergoing further oxidation. The methoxy group also contributes to the compound’s electron-donating properties, making it an effective antioxidant.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butyl-4-hydroxyanisole:
Uniqueness
2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate is unique due to its specific structure, which combines the antioxidant properties of both BHT and BHA. The presence of the pent-2-enoate group provides additional functionality, making it suitable for specialized applications in various industries.
Propiedades
Número CAS |
137569-21-2 |
|---|---|
Fórmula molecular |
C20H30O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(2,6-ditert-butyl-4-methoxyphenyl) pent-2-enoate |
InChI |
InChI=1S/C20H30O3/c1-9-10-11-17(21)23-18-15(19(2,3)4)12-14(22-8)13-16(18)20(5,6)7/h10-13H,9H2,1-8H3 |
Clave InChI |
UDVDEDMNPWMOKZ-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC(=O)OC1=C(C=C(C=C1C(C)(C)C)OC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


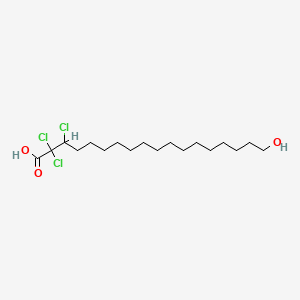
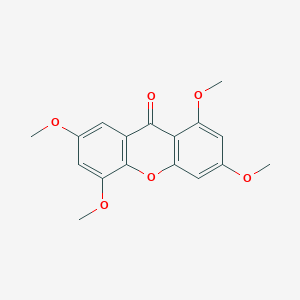
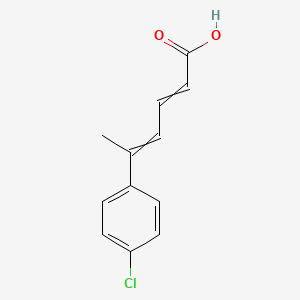
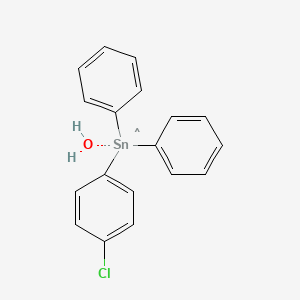
![2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide](/img/structure/B14273057.png)
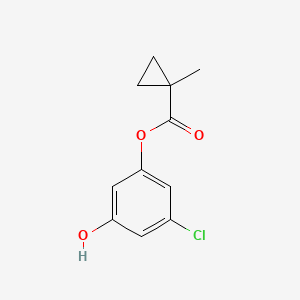
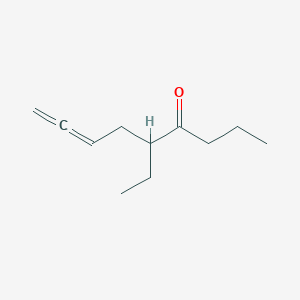

![1,3,3-Triphenyl-3,5,6,6a-tetrahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B14273069.png)
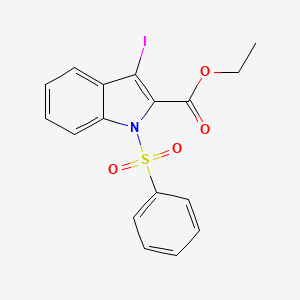
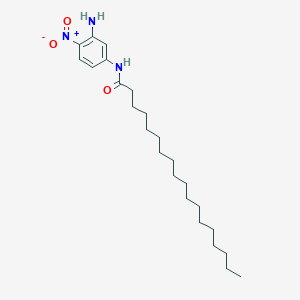
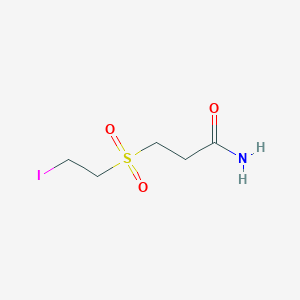
![1,3-Oxathiolan-5-one, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14273105.png)
